4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Description
Properties
Molecular Formula |
C8H7ClN4O2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3 |
InChI Key |
UKXXVHNHIRFRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclization Strategy
Method Overview:
One of the prominent approaches involves a four-component bicyclization process, which allows for the efficient construction of the pyrazolo[3,4-b]pyridine core with specific substituents such as chloro, ethyl, and nitro groups. This method is advantageous due to its flexibility, high yields, and mild conditions.
- Substituted salicylic aldehydes
- β-Keto esters
- 5-Aminopyrazoles
- Catalysts such as iron(III) chloride
Reaction Conditions:
Typically conducted under microwave irradiation at elevated temperatures (~250°C), with solvent-free conditions to enhance efficiency and environmental friendliness.
- Achieved yields range from 61% to 82%
- Facilitates the formation of multifunctionalized tricyclic compounds, including the target 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine .
| Entry | Reactants | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Salicylaldehyde + β-keto ester + 5-aminopyrazole | FeCl₃ | 250°C | 61–82 | Multicomponent cyclization |
Aromatic Nucleophilic Substitution (S_NAr) Approach
Method Overview:
This approach involves nucleophilic substitution on a chloropyridine precursor, followed by nitration and further functionalization.
- Step 1: Nucleophilic substitution of chloropyridine with hydrazine monohydrate to introduce the hydrazine moiety.
- Step 2: Cyclocondensation with 3-amino-2-butenenitrile to form the pyrazole ring.
- Step 3: Nitration of the intermediate to introduce the nitro group at the 5-position.
- Step 4: Chlorination or ethylation at the desired positions.
- Reactions are often microwave-assisted for rapid synthesis.
- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhances nucleophilic substitution efficiency.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Hydrazine monohydrate | Microwave, 50°C | 88% | |
| 2 | 3-Amino-2-butenenitrile | Microwave, solvent-free | 91% | |
| 3 | Nitric acid (for nitration) | Cold, controlled | Not specified |
Microwave-Assisted Cyclization of Pyrazoles
Method Overview:
Microwave irradiation significantly accelerates the cyclization of pyrazole derivatives, enabling rapid formation of the heterocyclic core with high regioselectivity.
- React 5-aminopyrazoles with aryl aldehydes under microwave irradiation at 150°C for 10 minutes.
- Followed by nitration to introduce the nitro group at the 5-position.
- The process yields the desired nitro-substituted pyrazolopyridine with yields up to 91%.
- The method is solvent-free, reducing environmental impact and reaction time.
| Reactants | Conditions | Yield | Notes |
|---|---|---|---|
| 5-Aminopyrazole + Aryl aldehyde | Microwave, 150°C, 10 min | 91% | Solvent-free |
Functionalization and Final Assembly
- Introduction of the chloro group at the 4-position via halogenation of the heterocyclic core.
- Ethylation at the nitrogen or carbon positions using ethyl halides under basic conditions.
- Nitration to introduce the nitro group at the 5-position, often using mixed acid conditions.
- Nitration typically performed with a mixture of nitric acid and sulfuric acid at low temperature to control regioselectivity.
- Halogenation and alkylation carried out under mild basic conditions to avoid overreaction.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Halogenation | N-Chlorosuccinimide (NCS) | Room temperature | Not specified | |
| Alkylation | Ethyl halide | Base (e.g., K₂CO₃) | Not specified |
Summary of Key Preparation Methods
Chemical Reactions Analysis
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It shows promise as a lead compound for the development of new therapeutic agents due to its biological activity.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity. The chloro and ethyl groups can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Notes:
- Nitro vs. In contrast, carboxylate esters (e.g., COOEt) improve solubility and serve as intermediates for further functionalization .
- Ethyl vs. Phenyl Substitutions : Ethyl groups at position 1 (as in the target compound) reduce steric hindrance compared to bulkier phenyl groups, facilitating interactions with enzyme active sites .
Physicochemical Properties
- Melting Points : Nitro-substituted derivatives generally exhibit higher melting points (e.g., 178–209°C for nitro/carbonitrile analogs ) compared to ester derivatives (e.g., 164–192°C ), reflecting stronger intermolecular interactions.
- log P Values : Hydrophobic substituents (e.g., phenyl groups) increase log P, enhancing membrane permeability. The target compound’s log P is predicted to be ~2.28 (similar to ethyl 4-chloro-1-ethyl analogs) .
Biological Activity
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of 228.65 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClN₄O₂ |
| Molecular Weight | 228.65 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have identified this compound as a potential anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including A172 and U87MG, with IC50 values in the micromolar range. The mechanism appears to involve the inhibition of key signaling pathways related to cell growth and apoptosis.
Inhibition of TBK1
The compound has been explored as an inhibitor of TANK-binding kinase 1 (TBK1), a crucial regulator in immune response and cancer progression. In vitro assays demonstrated that it effectively inhibited TBK1 activity, leading to reduced expression of downstream interferon-stimulated genes in THP-1 and RAW264.7 cells . This suggests its potential utility in developing therapies for immune-related diseases and cancers.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridines is heavily influenced by their structural modifications. For instance, substituents at specific positions on the pyrazole ring can enhance or diminish activity against various targets. Studies have indicated that the presence of electron-withdrawing groups like nitro and chloro significantly increases potency against TBK1 compared to other derivatives lacking these groups .
Study on Antitubercular Activity
A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives, including this compound, and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The results indicated promising antituberculotic activity for several derivatives with specific substitutions on the pyrazole ring .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer and immune responses. These studies revealed favorable binding affinities and highlighted critical interactions that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
